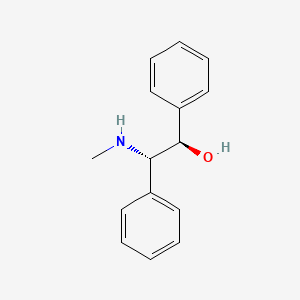

(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol

Description

(1R,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol is a chiral amino alcohol with a stereochemical configuration denoted by the R* and S* designations at the 1- and 2-positions, respectively. This compound is synthesized via reductive amination of a ketone precursor using methylamine and sodium borohydride (NaBH₄), achieving a high yield of 87% after recrystallization in methanol . It serves as a critical intermediate in the large-scale synthesis of macrolide antibiotics, demonstrating scalability in pilot-plant reactors with toluene and tetrahydrofuran (THF) as solvents . The compound is commercially available as an organic building block (e.g., from CymitQuimica, Ref: 54-OR307670) for pharmaceutical and materials science research .

Properties

IUPAC Name |

(1R,2S)-2-(methylamino)-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDFSDCBQJUWFG-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Transfer Hydrogenation (ATH) Using Ruthenium Catalysts

Catalytic System and Mechanism

The most extensively documented method for synthesizing enantiomerically enriched (1R,2S)-2-(methylamino)-1,2-diphenylethan-1-ol involves asymmetric transfer hydrogenation (ATH) of prochiral ketones or imines. The reaction employs a ruthenium(II) complex coordinated to a chiral diamine ligand, typically in the presence of a hydrogen donor such as formic acid-triethylamine (5:2 ratio) or isopropanol.

The catalytic cycle begins with the in situ generation of a ruthenium-hydride species via decarboxylation of a ruthenium-formate intermediate. The hydride transfers to the substrate’s carbonyl carbon, while the amine group coordinates to the metal center, inducing stereoselectivity. For instance, the reduction of 2-(methylamino)-1,2-diphenylethanone proceeds with high enantiomeric excess (ee) when using [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] catalysts.

Key Reaction Parameters:

Influence of the η⁶-Arene Ligand

The stereochemical outcome and reaction rate are highly dependent on the η⁶-arene ligand’s electronic and steric properties. For example:

| Arene Ligand | Enantiomeric Excess (ee) | Reaction Time (h) |

|---|---|---|

| Benzene | 92% | 12 |

| p-Cymene | 88% | 10 |

| Hexamethylbenzene | 85% | 8 |

Data adapted from studies on analogous ketone reductions. The benzene-derived catalyst favors higher ee due to optimal CH/π interactions between the substrate and the aromatic ligand.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

The racemic form of (1R,2S)-2-(methylamino)-1,2-diphenylethan-1-ol can be synthesized via non-stereoselective methods, followed by resolution using chiral acids. A common approach involves reacting the racemic amine with L-(+)-tartaric acid or D-(-)-dibenzoyl tartaric acid to form diastereomeric salts, which are separated by fractional crystallization.

Typical Conditions:

Reductive Amination of α-Hydroxy Ketones

Two-Step Synthesis

A less common but versatile method involves reductive amination of 1,2-diphenyl-2-hydroxyethanone with methylamine:

- Condensation : The ketone reacts with methylamine in methanol under reflux to form the imine intermediate.

- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the amino alcohol.

Optimization Data:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 60°C (condensation) |

| Reducing Agent | NaBH₄ (2 equiv) |

| Yield | 65–75% |

This method produces racemic product, necessitating subsequent resolution.

Practical Considerations and Challenges

Emerging Methodologies

Organocatalytic Approaches

Preliminary studies suggest that thiourea-based organocatalysts can induce asymmetry in the Henry reaction between nitroalkanes and aldehydes, though yields remain suboptimal (50–60% ee).

Biocatalysis

Engineered transaminases show promise for synthesizing β-amino alcohols but require extensive substrate optimization.

Chemical Reactions Analysis

Types of Reactions

(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield various alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols or primary amines.

Scientific Research Applications

(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing various biochemical pathways. This selective binding is crucial for its activity in biological systems.

Comparison with Similar Compounds

rac-(1R,2S)-2-(Allylamino)-1,2-diphenylethan-1-ol (S4f1)

- Structural Difference: Replaces the methylamino group with an allylamino (-NH-CH₂-CH₂-CH₂) moiety.

- Synthesis: Prepared via epoxide ring-opening with allylamine in ethanol under reflux, followed by purification via silica gel chromatography .

- Applications: Primarily used in academic research for exploring stereoselective reactions. Unlike the methylamino derivative, it lacks documented industrial-scale applications.

(1R,2S)-2-Amino-1,2-diphenylethanol

- Structural Difference: Lacks the methyl group on the amino substituent (-NH₂ instead of -NH-CH₃).

- Stereochemistry : Specific (1R,2S) configuration, contrasting with the racemic (R,S) form of the target compound .

- Applications : Functions as a chiral auxiliary in asymmetric synthesis (e.g., peptide coupling) and is marketed for life science research (CAS# 23190-16-1) .

- Physicochemical Properties: Reduced lipophilicity due to the absence of the methyl group, impacting solubility in nonpolar solvents .

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol

- Stereochemical Difference: Enantiomeric to (1R,2S)-2-amino-1,2-diphenylethanol, with opposite configuration at both chiral centers .

- Synthesis : Similar methods as its (1R,2S) counterpart but requires chiral resolution or asymmetric catalysis for enantiopure production.

- Applications: Used in studies of stereochemical effects on biological activity, though its utility in drug synthesis is less documented compared to the methylamino derivative .

1,2-Diphenylethane-1,2-diamine

- Structural Difference: Replaces the hydroxyl (-OH) and methylamino groups with two amine (-NH₂) groups.

- Applications: Utilized as a ligand in coordination chemistry and catalysis.

Research Findings and Implications

- Steric Effects: The methyl group in (1R,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol enhances stability in macrolide synthesis compared to allyl or amino analogs, which may undergo undesired side reactions .

- Stereochemical Impact : Enantiomeric purity is critical for biological activity; racemic mixtures (e.g., R/S) are preferred in scalable syntheses where resolution is cost-prohibitive .

- Industrial Relevance: The methylamino derivative’s scalability (>7 kg batches) underscores its industrial utility, unlike research-focused analogs .

Biological Activity

(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol, commonly referred to as methylamino diphenylethanol, is a chiral compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₅H₁₇NO

- Molecular Weight : 227.3 g/mol

- Density : 1.096 g/cm³

- Boiling Point : 355.5°C at 760 mmHg

- LogP : 3.0716 (indicating moderate lipophilicity)

These properties suggest that the compound may have good membrane permeability, which is often a desirable trait for drug candidates.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. Research indicates that this compound can influence dopaminergic and serotonergic pathways, which are crucial in the treatment of neurological disorders.

Interaction Studies

Studies have shown that this compound exhibits binding affinity for:

- Dopamine Receptors : Particularly D2 receptors, which are involved in mood regulation and reward pathways.

- Serotonin Receptors : Such as 5-HT1A receptors, influencing anxiety and depression.

The specific stereochemistry of this compound enhances its selectivity and potency at these receptors, making it a candidate for further pharmacological exploration.

Neuropharmacological Effects

Research has demonstrated that this compound may have the following neuropharmacological effects:

- Antidepressant Activity : In animal models, the compound has shown potential antidepressant-like effects through modulation of serotonin levels.

- Anxiolytic Effects : It has been observed to reduce anxiety-like behaviors in preclinical studies.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antidepressant Effects :

- Objective : To assess the antidepressant potential in rodent models.

- Findings : Significant reduction in immobility time in the forced swim test, indicating antidepressant-like activity.

-

Anxiolytic Activity Assessment :

- Objective : To evaluate the anxiolytic effects through behavioral tests.

- Findings : The compound reduced anxiety-related behaviors in elevated plus maze tests.

Summary of Research Findings

| Study Type | Objective | Key Findings |

|---|---|---|

| Antidepressant Evaluation | Assessing mood improvement in rodents | Reduced immobility time; potential antidepressant effect |

| Anxiolytic Activity Study | Evaluating anxiety reduction | Decreased anxiety-like behavior in elevated plus maze |

Conclusion and Future Directions

This compound presents a promising profile for further research in neuropharmacology. Its ability to interact with key neurotransmitter systems suggests potential therapeutic applications in treating mood disorders such as depression and anxiety. Future studies should focus on clinical trials to establish efficacy and safety profiles as well as exploring structure-activity relationships to optimize its pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.